4-fluoro-N-(2-phenylpropyl)benzenesulfonamide
Overview
Description
4-fluoro-N-(2-phenylpropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H16FNO2S and its molecular weight is 293.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.08857809 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition Studies
4-fluoro-N-(2-phenylpropyl)benzenesulfonamide, as part of the benzenesulfonamide family, has been explored for its potential in inhibiting various enzymes, significantly contributing to scientific research applications. A notable example includes the investigation into its effects on cyclooxygenase-2 (COX-2) inhibition. Research by Hashimoto et al. (2002) on derivatives of benzenesulfonamide, including fluorine-substituted compounds, revealed that the introduction of a fluorine atom can notably increase COX1/COX-2 selectivity, suggesting potential therapeutic applications for inflammatory conditions and pain management. This work led to the identification of a potent, highly selective COX-2 inhibitor, which is currently in clinical trials for treating rheumatoid arthritis and acute pain (Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, 2002).
Carbonic Anhydrase Inhibition
Another critical area of research involves the inhibition of carbonic anhydrases, enzymes implicated in various physiological and pathological processes. Studies on benzenesulfonamide derivatives have shown significant inhibitory effects on carbonic anhydrase isoenzymes, which could have implications for treatments of conditions like glaucoma, epilepsy, and even cancer. For instance, Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and tested their inhibitory effects on human carbonic anhydrase I and II, finding potent inhibition that suggests potential for therapeutic application (H. Gul, K. Kucukoglu, C. Yamali, S. Bilginer, H. Yuca, Iknur Ozturk, Parham Taslimi, I. Gulcin, C. Supuran, 2016).
Anticancer Activity
The exploration of benzenesulfonamides extends into anticancer activity, where derivatives have been tested for their potential as inhibitors of cancer-associated enzymes. Novel sulfonamides incorporating various moieties have shown to inhibit carbonic anhydrase isoforms selectively, which are overexpressed in cancer cells, thus representing a promising direction for anticancer drug development. This is exemplified by the work of Gul et al. (2019), who synthesized compounds incorporating triazene moieties with powerful inhibitory properties against carbonic anhydrase I and II, demonstrating the potential for these compounds in cancer therapy (S. Bilginer, Baris Gonder, H. Gul, Ruya Kaya, I. Gulcin, B. Anıl, C. Supuran, 2019).
Sensing Applications
Beyond therapeutic applications, benzenesulfonamide derivatives, including those with fluorine substitutions, have been utilized in developing chemosensors for metal ions. This application is crucial for environmental monitoring and biomedical research. Bozkurt and Gul (2018) developed a non-toxic pyrazoline derivative benzenesulfonamide compound for selective fluorometric detection of Hg2+ ions, showcasing the versatility of these compounds in scientific research beyond their pharmacological potentials (Ebru Bozkurt, H. Gul, 2018).
Properties
IUPAC Name |
4-fluoro-N-(2-phenylpropyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-12(13-5-3-2-4-6-13)11-17-20(18,19)15-9-7-14(16)8-10-15/h2-10,12,17H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXGJGOHECZDFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)F)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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